5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-
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Overview
Description
5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as fluoro, trifluoromethyl, methoxy, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of amino groups to the aromatic rings.
Carbonylation Reactions: Formation of carbonyl groups through reactions with carbon monoxide or other carbonyl sources.
Substitution Reactions: Replacement of hydrogen atoms with functional groups such as fluoro and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigated for its potential effects on cellular processes and signaling pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinecarboxamide derivatives with different substituents on the aromatic rings. Examples include:
- 5-Pyrimidinecarboxamide, 2-amino-N-[2-methyl-5-[[[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]
- 5-Pyrimidinecarboxamide, 4-[3-(3-amino-3-oxopropyl)phenoxy]-N-(2,6-dimethylphenyl)-2-[[3-fluoro-4-[3-(1-piperidinyl)propoxy]phenyl]amino]-
Uniqueness
The uniqueness of 5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluoro and trifluoromethyl groups, along with the methoxy and piperazinyl groups, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C32H31F4N7O3 |
---|---|
Molecular Weight |
637.6 g/mol |
IUPAC Name |
N-[5-[[2-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-4-methoxy-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C32H31F4N7O3/c1-19-7-8-20(28(44)39-25-6-4-5-24(27(25)33)32(34,35)36)17-26(19)40-29(45)23-18-37-31(41-30(23)46-3)38-21-9-11-22(12-10-21)43-15-13-42(2)14-16-43/h4-12,17-18H,13-16H2,1-3H3,(H,39,44)(H,40,45)(H,37,38,41) |
InChI Key |
AUXWRZFXSWNNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2F)C(F)(F)F)NC(=O)C3=CN=C(N=C3OC)NC4=CC=C(C=C4)N5CCN(CC5)C |
Origin of Product |
United States |
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